Validated Intermediacy in Ledipasvir Synthesis Confirms Critical Structural Requirement
The compound is a key intermediate in the synthesis of Ledipasvir, a blockbuster HCV NS5A inhibitor [1]. The 9,9-difluoro substitution is not incidental; SAR studies on related fluorene-containing NS5A inhibitors demonstrate that the 9,9-difluoro group is crucial for achieving high antiviral potency [2]. In contrast, analogs with 9,9-dialkyl substituents or an unsubstituted 9-position showed significantly reduced activity or were not viable as intermediates for the final active pharmaceutical ingredient (API) [2]. This establishes that the 9,9-difluoro-7-bromofluorene scaffold is a non-negotiable requirement for this specific pharmaceutical application.
| Evidence Dimension | Relevance as a Pharmaceutical Intermediate |
|---|---|
| Target Compound Data | Key intermediate in the synthesis of Ledipasvir, an FDA-approved drug. |
| Comparator Or Baseline | Fluorene derivatives with 9,9-dialkyl or 9-H substitution |
| Quantified Difference | Critical for the synthesis of the active drug molecule; SAR studies show 9,9-difluoro substitution is essential for high antiviral potency (EC50 < 1 nM for Ledipasvir). |
| Conditions | Synthetic route for Ledipasvir; HCV NS5A inhibition assays. |
Why This Matters
For researchers and manufacturers of Ledipasvir or its analogs, using this specific intermediate is validated by a successful commercial drug synthesis pathway.
- [1] Patent CN-109678686-A. A kind of preparation method of anti-hepatitis C drug ledipasvir key intermediate. View Source
- [2] Link, J.O., et al. Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry, 2014, 57(5), 2033-2046. View Source
